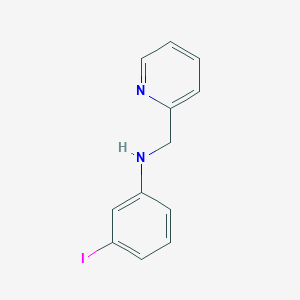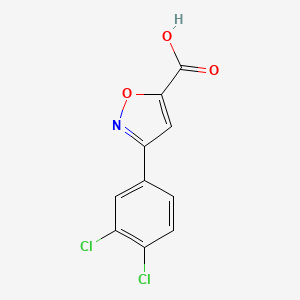
1H-Indazol-4-ol, 4,5,6,7-tetrahydro-1-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-4-ol, 4,5,6,7-tetrahydro-1-methyl-3-phenyl- is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological properties.
Preparation Methods
The synthesis of 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-1-methyl-3-phenyl- can be achieved through various methods. One common approach involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods often employ transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, which utilizes oxygen as the terminal oxidant .
Chemical Reactions Analysis
1H-Indazol-4-ol, 4,5,6,7-tetrahydro-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1H-Indazol-4-ol, 4,5,6,7-tetrahydro-1-methyl-3-phenyl- has been extensively studied for its scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its anti-inflammatory and anticancer properties have been explored for potential therapeutic uses.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-1-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . This inhibition leads to its anti-inflammatory effects. Additionally, its anticancer activity is attributed to its ability to induce cell cycle arrest in the G0–G1 phase, thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
1H-Indazol-4-ol, 4,5,6,7-tetrahydro-1-methyl-3-phenyl- can be compared with other indazole derivatives, such as:
1-Phenyl-1H-indazole: Known for its anti-inflammatory properties.
2-Phenyl-2H-indazole: Exhibits significant antimicrobial activity.
3-Phenyl-1H-indazole: Studied for its anticancer potential.
The uniqueness of 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-1-methyl-3-phenyl- lies in its combined anti-inflammatory, antimicrobial, and anticancer activities, making it a versatile compound for various scientific research applications .
Properties
CAS No. |
51093-35-7 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-methyl-3-phenyl-4,5,6,7-tetrahydroindazol-4-ol |
InChI |
InChI=1S/C14H16N2O/c1-16-11-8-5-9-12(17)13(11)14(15-16)10-6-3-2-4-7-10/h2-4,6-7,12,17H,5,8-9H2,1H3 |
InChI Key |
OJVWFBVNYVEIBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CCC2)O)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid](/img/structure/B12126756.png)


![8'-methoxy-4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12126772.png)


amine](/img/structure/B12126783.png)

![Benzenamine, N-[bis(4-fluorophenyl)methylene]-](/img/structure/B12126789.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126794.png)
![Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126802.png)

